![molecular formula C7H8N2O B177504 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde CAS No. 199192-01-3](/img/structure/B177504.png)
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. DPI is a heterocyclic compound that contains both imidazole and pyrrole rings, which makes it a versatile molecule that can be used in various fields of research.
Mechanism Of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde is not fully understood, but it is believed to inhibit the activity of various enzymes, including aldose reductase, xanthine oxidase, and nitric oxide synthase. 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical And Physiological Effects
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde in lab experiments include its versatility and ease of synthesis. 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde can be used as a starting material for the synthesis of various biologically active compounds, and its synthesis is relatively simple and straightforward. However, 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde. One potential direction is the development of new metal complexes with 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde as a ligand, which could have potential applications in catalysis and material science. Another potential direction is the development of new biologically active compounds based on the structure of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde, which could have potential applications in medicine and drug discovery. Finally, further research is needed to fully understand the mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde and its potential applications in various fields of research.
Synthesis Methods
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde involves the reaction of 1,2-diaminocyclohexane with glyoxal in the presence of acetic acid. This reaction leads to the formation of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde as a yellow solid with a melting point of 141-143°C. The purity of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde can be achieved through recrystallization with ethanol.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde has been extensively used in scientific research due to its unique structure and potential applications. It has been used as a starting material for the synthesis of various biologically active compounds, such as antitumor agents, antifungal agents, and antibacterial agents. 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde has also been used as a ligand in coordination chemistry, which has led to the development of new metal complexes with potential applications in catalysis and material science.
properties
CAS RN |
199192-01-3 |
|---|---|
Product Name |
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde |
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c10-4-6-7-2-1-3-9(7)5-8-6/h4-5H,1-3H2 |
InChI Key |
PCZXRMWGEAWFLQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(N=CN2C1)C=O |
Canonical SMILES |
C1CC2=C(N=CN2C1)C=O |
synonyms |
5H-Pyrrolo[1,2-c]imidazole-1-carboxaldehyde,6,7-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)






